molecular formula C22H18N2O4S B2552281 4-benzyl-7-hydroxy-N-(3-methoxyphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1351777-09-7

4-benzyl-7-hydroxy-N-(3-methoxyphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2552281
CAS No.: 1351777-09-7
M. Wt: 406.46
InChI Key: VBUCPRHAQZSABG-UHFFFAOYSA-N
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Description

4-benzyl-7-hydroxy-N-(3-methoxyphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-7-hydroxy-N-(3-methoxyphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative under acidic or basic conditions.

    Functional Group Modifications: Introduction of the benzyl group at the 4-position and the hydroxy group at the 7-position can be carried out using standard organic reactions such as Friedel-Crafts alkylation and hydroxylation.

    Amide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with 3-methoxyaniline under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-7-hydroxy-N-(3-methoxyphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group at the 7-position can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group at the 5-position can be reduced to an alcohol using reducing agents like NaBH4 (sodium borohydride).

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.

    Reduction: NaBH4, LiAlH4 (lithium aluminum hydride), and ethanol.

    Substitution: Alkyl halides, aryl halides, and strong bases like NaH (sodium hydride).

Major Products

    Oxidation: Formation of 7-keto derivative.

    Reduction: Formation of 5-hydroxy derivative.

    Substitution: Formation of various substituted thienopyridine derivatives.

Scientific Research Applications

4-benzyl-7-hydroxy-N-(3-methoxyphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-benzyl-7-hydroxy-N-(3-methoxyphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes such as kinases or proteases, inhibiting their activity.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide: Lacks the methoxyphenyl group, which may affect its biological activity.

    4-benzyl-7-hydroxy-N-phenyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide: Lacks the methoxy group, which may influence its solubility and reactivity.

Uniqueness

4-benzyl-7-hydroxy-N-(3-methoxyphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is unique due to the presence of both the methoxyphenyl and benzyl groups, which contribute to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

4-benzyl-7-hydroxy-N-(3-methoxyphenyl)-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-28-16-9-5-8-15(12-16)23-21(26)18-19(25)20-17(10-11-29-20)24(22(18)27)13-14-6-3-2-4-7-14/h2-12,25H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUCPRHAQZSABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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